molecular formula C16H17N5O2S B2455150 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1173053-69-4

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2455150
CAS No.: 1173053-69-4
M. Wt: 343.41
InChI Key: RZDNNOIIHMLELH-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, an oxadiazole ring, and a benzyl group with a methylthio substituent, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the benzyl group: The benzyl group with a methylthio substituent can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol or thiolate.

    Coupling of the pyrazole and oxadiazole rings: This step typically involves the formation of an amide bond, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced oxadiazole derivatives.

    Substitution products: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the methylthio group.

    1,4-dimethyl-N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains a chlorobenzyl group instead of a methylthio group.

    1,4-dimethyl-N-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains a nitrobenzyl group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1,4-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-9-21(2)20-14(10)15(22)17-16-19-18-13(23-16)8-11-4-6-12(24-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNNOIIHMLELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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